molecular formula C6H5ClS2 B146236 4-Chlorobenzene-1,3-dithiol CAS No. 58593-78-5

4-Chlorobenzene-1,3-dithiol

Cat. No. B146236
CAS RN: 58593-78-5
M. Wt: 176.7 g/mol
InChI Key: HCDLDZCJYMCKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzene-1,3-dithiol (CBDT) is a chemical compound that belongs to the family of dithiols. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. CBDT has been extensively studied for its potential applications in the field of materials science and biochemistry.

Mechanism Of Action

The mechanism of action of 4-Chlorobenzene-1,3-dithiol involves the formation of a complex with metal ions such as copper and zinc. The complex formation results in a change in the fluorescence properties of 4-Chlorobenzene-1,3-dithiol, which can be measured spectroscopically. The binding of 4-Chlorobenzene-1,3-dithiol to proteins such as bovine serum albumin can also be studied using fluorescence spectroscopy.

Biochemical And Physiological Effects

4-Chlorobenzene-1,3-dithiol has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

4-Chlorobenzene-1,3-dithiol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high molar absorptivity, which makes it a sensitive probe for the detection of metal ions. However, 4-Chlorobenzene-1,3-dithiol has some limitations, including its limited solubility in aqueous solutions and its potential toxicity to living organisms.

Future Directions

There are several future directions for the study of 4-Chlorobenzene-1,3-dithiol. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. 4-Chlorobenzene-1,3-dithiol could also be used as a probe for the study of protein-ligand interactions in complex biological systems. Further research is needed to explore the potential therapeutic applications of 4-Chlorobenzene-1,3-dithiol, particularly in the treatment of neurodegenerative diseases.

Synthesis Methods

4-Chlorobenzene-1,3-dithiol can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction yields 4-Chlorobenzene-1,3-dithiol as a yellow precipitate that can be purified by recrystallization.

Scientific Research Applications

4-Chlorobenzene-1,3-dithiol has been used in various scientific research applications, including the development of biosensors and the study of protein-ligand interactions. 4-Chlorobenzene-1,3-dithiol can be used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. It has also been used to study the binding of ligands to proteins such as bovine serum albumin.

properties

CAS RN

58593-78-5

Product Name

4-Chlorobenzene-1,3-dithiol

Molecular Formula

C6H5ClS2

Molecular Weight

176.7 g/mol

IUPAC Name

4-chlorobenzene-1,3-dithiol

InChI

InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H

InChI Key

HCDLDZCJYMCKQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S)S)Cl

Canonical SMILES

C1=CC(=C(C=C1S)S)Cl

Other CAS RN

58593-78-5

synonyms

4-Chloro-1.3-benzenedithiol

Origin of Product

United States

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